AZD 3229 is an inhibitor of c-Kit-driven cell proliferation. It selectively inhibits growth of c-Kit mutant (GI50s = 1-971 nM) and PDGFR mutant (GI50s = 1-22 nM) Ba/F3 cell lines over Ba/F3 cell lines expressing Tel-KDR/VEGFR2 (GI50 = 1,378 nM). AZD 3229 (20 mg/kg twice per day) induces tumor regression in a Ba/F3 mouse xenograft model and a mouse allograft model using Ba/F3 cells expressing KIT-exon 11 del/V654A, a common mutation in gastrointestinal stromal tumors (GIST). AZD3229 is a potent pan-KIT mutant inhibitor for the treatment of gastrointestinal stromal tumors. AZD3229 demonstrates potent single digit nM growth inhibition across a broad cell panel, with good margin to KDR-driven effects. Selectivity over KDR can be rationalised predominantly by the interaction of water molecules with the protein and ligand in the active site and its kinome selectivity is similar to the best of the approved GIST agents. AZD3229 demonstrates excellent cross-species pharmacokinetics, shows strong pharmacodynamic inhibition of target, and is active in several in vivo models of GIST.
Related Compounds
The target compound, N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide, also known as AZD3229, is a potent pan-KIT mutant inhibitor developed for treating gastrointestinal stromal tumors (GIST) . The following compounds are structurally related to AZD3229 and have been investigated in the context of GIST treatment.
Imatinib
Compound Description: Imatinib is a first-line tyrosine kinase inhibitor used in GIST treatment. It revolutionized GIST treatment but suffers from resistance development due to secondary KIT/PDGFRα mutations .
Relevance: Imatinib serves as a benchmark for comparing the potency and efficacy of novel KIT inhibitors like AZD3229. AZD3229 demonstrates significantly higher potency against a wider range of KIT mutations compared to imatinib .
Sunitinib
Relevance: AZD3229 exhibits a superior potency and selectivity profile compared to sunitinib, demonstrating activity against a broader range of KIT/PDGFRα mutations with reduced off-target effects like hypertension .
Regorafenib
Compound Description: Regorafenib is a third-line treatment option for GIST with similar limitations to sunitinib regarding efficacy against specific KIT/PDGFRα mutations and side effects like hypertension .
Relevance: Similar to sunitinib, AZD3229 offers improved potency and selectivity compared to regorafenib, making it a potentially better treatment option for GIST with a wider range of mutations .
Avapritinib (BLU-285)
Compound Description: Avapritinib is a type I kinase inhibitor specifically developed to target the imatinib-resistant PDGFRA D842V mutation. It effectively inhibits this mutation in vitro and clinically .
Relevance: While both are potent KIT inhibitors, AZD3229 and avapritinib differ in their target selectivity and clinical indications. Avapritinib primarily targets the PDGFRA D842V mutation, while AZD3229 demonstrates broader activity against various KIT and PDGFRα mutations .
Ripretinib (DCC-2618)
Compound Description: Ripretinib is another novel kinase inhibitor investigated for its activity against different PDGFRA mutations, including those resistant to imatinib .
Relevance: Both AZD3229 and ripretinib represent newer-generation KIT inhibitors with broader activity profiles compared to earlier treatments like imatinib. The exact differences in their activity against specific mutations require further investigation .
Crenolanib
Compound Description: Crenolanib is a tyrosine kinase inhibitor tested against various PDGFRA mutations, including those found in myxoid glioneuronal tumors .
Relevance: Both AZD3229 and crenolanib show activity against PDGFRA mutations, highlighting their potential in treating GIST and other cancers driven by these mutations .
AZD3229-analogue (compound 23)
Compound Description: This compound is structurally similar to AZD3229 and has been co-crystallized with the kinase domain of human c-KIT and KDR (VEGFR2) .
Relevance: The structural information obtained from the co-crystal structures provides valuable insights into the binding mode of AZD3229 and its analogs with KIT and potentially explains its selectivity profile .
AZD3229-analogue (compound 18)
Compound Description: This is another analog of AZD3229, co-crystallized with the human c-KIT kinase domain .
Relevance: Similar to compound 23, this analog contributes to understanding the structural basis of AZD3229's interaction with KIT and aids in further drug design efforts .
AZD3229-analogue (compound 35)
Compound Description: This analog of AZD3229 has been co-crystallized with the kinase domain of human KDR (VEGFR2) .
Relevance: The co-crystal structure helps elucidate the binding interactions between AZD3229 analogs and KDR, potentially explaining the reduced off-target activity of AZD3229 on VEGFR2 compared to other KIT inhibitors .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AT2 agonist C21 is an agonist of the angiotensin II type 2 (AT2) receptor. It selectively binds to the AT2 receptor over the AT1 receptor (Kis = 0.4 and >10 µM, respectively). AT2 agonist C21 (0.1 µM) induces neurite outgrowth in NG 108-15 cells. It reduces mean arterial blood pressure in anaesthetized spontaneously hypertensive rats (SHRs) when administered at a dose of 0.05 mg/kg. AT2 agonist C21 (0.03 mg/kg) reduces right ventricle hypertrophy and fibrosis, as well as lung interstitial and perivascular fibrosis, in a rat model of pulmonary hypertension induced by monocrotaline (MCT;). It increases survival and reduces neurological deficits in a mouse model of cerebral ischemia induced by middle cerebral artery occlusion (MCAO) when administered at the same dose. AT2 Agonist C21 is the first potent and selective agonist of angiotensin AT2 receptors, preventing endothelial inflammation and leukocyte adhesion in vitro and in vivo. AT2 Agonist C21 prevents cognitive decline after permanent stroke in aged animals-A randomized double- blind pre-clinical study. AT2 Agonist C21 attenuates pulmonary inflammation in a model of acute lung injury. AT2 Agonist C21 attenuates the Progression of Lung Fibrosis and Pulmonary Hypertension in an Experimental Model of Bleomycin-Induced Lung Injury.
AT406 (SM-406) is a potent Smac mimetic and an antagonist of IAP (inhibitor of apoptosis protein via E3 ubiquitin ligase), binding to XIAP-BIR3, cIAP1-BIR3 and cIAP2-BIR3 with Ki of 66.4 nM, 1.9 nM, and 5.1 nM, 50- to 100-fold higher affinities than the Smac AVPI peptide.
AT-61 is a nonnucleoside analogue inhibitors of hepatitis B virus (HBV) replication. It inhibits the replication of wild-type HBV with 50% inhibitory concentrations of 21.2 +/- 9.5 and 2.40 +/- 0.92 micro M, respectively.
Prostaglandin D synthase (PGDS) catalyzes the isomerization of PGH2 to produce PGD2. PGD2 induces sleep, regulates nociception, inhibits platelet aggregation, and acts as an allergic mediator. Two distinct types of PGDS have been identified, namely the lipocalin-type enzyme (β-trace, L-PGDS) and the hematopoietic-type enzyme (H-PGDS). L-PGDS is localized in the central nervous system, male genital organs of various mammals, and the human heart and is a major protein in human cerebrospinal fluid (CSF). AT-56 is a selective, competitive, and highly bioavailable inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS) with a Ki value of 75 µM. It inhibits the production of PGD2 by L-PGDS-expressing cells purified from human CSF and recombinant mouse cells with an IC50 value of 95 µM. At concentrations as high as 100 µM in vitro or 30 mg/kg in vivo, AT-56 does not affect the production of PGE2, PGF2α, or H-PGDS-catalyzed PGD2.4 At 10 mg/kg AT-56, the numbers of total cells, infiltrating eosinophils, and monocytes in bronchoalveolar lavage fluid of L-PGDS transgenic mice were decreased to 23, 6, and 41% of controls, respectively. AT-56 is a selective, competitive, and highly bioavailable inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS) with a Ki value of 75 µM. AT-56 inhibited human and mouse L-PGDSs in a concentration (3-250 microm)-dependent manner but did not affect the activities of hematopoietic PGD synthase (H-PGDS), cyclooxygenase-1 and -2, and microsomal PGE synthase-1. AT-56 inhibited the L-PGDS activity in a competitive manner against the substrate PGH (K(m) = 14 microm) with a K(i) value of 75 microm but did not inhibit the binding of 13-cis-retinoic acid, a nonsubstrate lipophilic ligand, to L-PGDS.
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-pyrazole-3-carboxamide is a member of the class of pryrazoles that is 4-amino-1H-pyrazole-3-carboxylic acid in which the primary amino group has been acylated by a 2,6-dichlorobenzoyl group and in which the carboxylic acid has been converted into a carboxamide by formal condensation with the primary amino group of 4-aminopiperidine. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor and an antineoplastic agent. It is a secondary carboxamide, a member of pyrazoles, a dichlorobenzene and a member of piperidines. AT7519 is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs) leading to tumour regression. It is developed by Astex for the treatment of solid tumours and haematological malignancies.